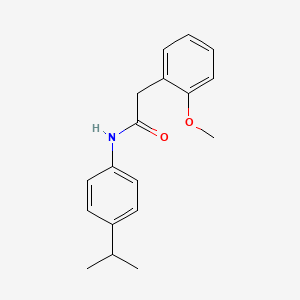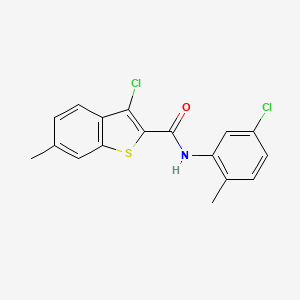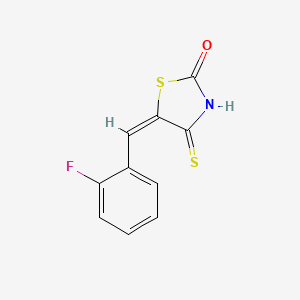
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide, also known as BI-2536, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Boehringer Ingelheim Pharmaceuticals, Inc. and has since been used in various studies to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide binds to the ATP-binding site of Plk1, inhibiting its activity and preventing cell division. It has been shown to induce mitotic arrest and subsequent apoptosis in cancer cells. The inhibition of Plk1 also leads to the activation of the spindle assembly checkpoint, a mechanism that prevents the missegregation of chromosomes during cell division.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer, and has been shown to induce cell death in a dose-dependent manner. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide has been shown to have synergistic effects when used in combination with other anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide is its high potency and specificity for Plk1. This makes it an ideal tool for studying the role of Plk1 in cell division and cancer progression. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide is its poor solubility, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide. One area of interest is the development of more potent and selective Plk1 inhibitors. Another area of interest is the use of 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, there is interest in studying the role of Plk1 in other cellular processes, such as DNA damage repair and apoptosis.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide has been extensively used in scientific research to study its mechanism of action and potential therapeutic applications. It is a potent inhibitor of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in cell division. Plk1 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSJPAXKYNRQEU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[(trichloroacetyl)amino]terephthalate](/img/structure/B3741260.png)
![3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741263.png)


![4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741295.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3741315.png)
![4-methyl-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3741327.png)

![[1,2-ethanediylbis(oxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B3741352.png)


![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)